Natural sources and biological occurrence of methyl 3-nonenoate
Natural sources and biological occurrence of methyl 3-nonenoate
Natural Sources, Biological Occurrence, and Analytical Characterization of Methyl 3-Nonenoate: A Technical Guide
Executive Summary
Methyl 3-nonenoate is an unsaturated fatty acid methyl ester (FAME) that plays a dual role as a high-impact aroma molecule in the flavor and fragrance industry and as a critical secondary metabolite in plant biology. For researchers and drug development professionals, understanding the biological occurrence and metabolic pathways of this compound provides vital insights into plant senescence, lipid peroxidation, and mammalian metabolic processing. This whitepaper synthesizes the natural origins, biochemical pathways, toxicological profile, and the rigorous analytical methodologies required to isolate and quantify methyl 3-nonenoate from complex biological matrices.
Chemical Profile & Organoleptic Properties
Methyl 3-nonenoate belongs to the class of organic compounds known as fatty acid methyl esters, characterized by a fatty aliphatic tail esterified with a methyl group[1]. In its highly prevalent trans isomeric form, it is extensively utilized in flavor formulations due to its intense, fresh, and fruity olfactory profile[2].
To facilitate analytical tracking and formulation, the quantitative and physicochemical properties of methyl 3-nonenoate are summarized below:
| Property | Value | Analytical & Biological Significance |
| CAS Number | 13481-87-3 | Primary identifier for GC-MS NIST spectral library matching. |
| FEMA Number | 3710 | Regulatory identifier for flavor and fragrance safety assessments. |
| Molecular Weight | 170.25 g/mol | Determines the target mass-to-charge ratio (m/z) in MS detection. |
| Predicted LogP | 3.9 | High lipophilicity; dictates the use of non-polar SPME fibers (e.g., PDMS)[1]. |
| Water Solubility | ~0.081 g/L | Low solubility necessitates "salting-out" techniques during aqueous extraction[1]. |
| Organoleptic Profile | Green, cucumber, melon, pear | Sensory markers used to evaluate fruit ripening and extract quality[2]. |
Natural Sources & Biosynthetic Origins
Methyl 3-nonenoate is not merely a synthetic laboratory creation; it is a naturally occurring volatile ester found in several distinct botanical sources:
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Psidium guajava (Guava): The compound is a naturally occurring constituent of guava fruit, directly contributing to its characteristic fresh, green, and sweet aroma profile[3]. It is frequently targeted in the metabolomic profiling of guava extracts[4].
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Cucumis melo L. (Honeydew Melon): Methyl 3-nonenoate serves as a critical biomarker for post-harvest metabolic shifts. Research indicates that its concentration spikes significantly when honeydew melons are subjected to cold storage (e.g., 14 days at 5 °C)[5]. Causality: Cold stress disrupts cell membrane integrity, leading to the peroxidation of membrane lipids. The resulting free fatty acids are subsequently methylated by O-methyltransferases, generating volatile esters like methyl 3-nonenoate as a physiological stress response[5].
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Humulus lupulus (Hops): It is identified within the floral essence of specific hop cultivars, contributing complex fruity and floral top-notes to dry-hopped botanical extracts and beverages[2],[6].
Biological Occurrence & Metabolic Pathways
At the cellular level, methyl 3-nonenoate is localized within the cell membrane, cytoplasm, and extracellular spaces, acting as an active participant in lipid transport and fatty acid metabolism networks[1].
In mammalian systems—and broadly across eukaryotic metabolism—linear aliphatic unsaturated esters undergo a rapid and highly predictable metabolic breakdown. The ester is first hydrolyzed by ubiquitous, high-capacity carboxylesterase enzymes to yield 3-nonenoic acid and methanol[7],[8]. Following hydrolysis, the unsaturated carboxylic acid is activated by Coenzyme A and enters the β-oxidation pathway within the mitochondria or peroxisomes[7]. Through successive cycles of cleavage, it is broken down into Acetyl-CoA units, which subsequently fuel energy production via the Tricarboxylic Acid (TCA) cycle[8].
Figure 1: Metabolic hydrolysis and β-oxidation pathway of methyl 3-nonenoate.
Analytical Methodology: HS-SPME-GC-MS Protocol
To accurately isolate and quantify trace volatile esters like methyl 3-nonenoate from complex plant matrices without inducing thermal degradation, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the established gold standard[6],[9].
Self-Validating Step-by-Step Protocol:
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Sample Preparation & Matrix Modification: Accurately weigh 3.0 ± 0.2 g of homogenized fruit tissue (e.g., guava) into a 20 mL headspace vial[9]. Add 1 g of NaCl to the homogenate.
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Causality: NaCl induces a "salting-out" effect, decreasing the solubility of lipophilic esters in the aqueous phase and driving methyl 3-nonenoate into the headspace for maximum recovery.
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Internal Standardization: Spike the sample with 10 μL of an internal standard solution, such as 2-dimethyl-3-heptanone (50 μg/mL)[9].
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Causality: This standard is structurally and kinetically similar to the target analytes but is absent in nature. Its inclusion creates a self-validating system that corrects for matrix-induced ion suppression and variations in fiber adsorption efficiency.
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Equilibration & Extraction: Seal the vial and incubate at 40–60 °C for 30 minutes to achieve liquid-gas phase equilibrium[6],[9]. Expose a 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.
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Causality: The tripartite fiber coating (Divinylbenzene/Carboxen/Polydimethylsiloxane) provides a mixed-polarity stationary phase, ensuring the comprehensive capture of esters across a wide molecular weight range[9].
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Thermal Desorption & GC Separation: Retract the fiber and insert it into the GC inlet at 250 °C for 3 minutes in splitless mode[9]. Separate the analytes using a capillary column (e.g., DB-WAX or HP-5MS) using helium as the carrier gas at a constant flow rate[6].
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MS Detection & Data Validation: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV[10]. Validate the identity of methyl 3-nonenoate by matching the resulting mass spectra against the NIST library and confirming that the calculated Retention Index (RI) aligns with established literature values[6],[9].
Figure 2: HS-SPME-GC-MS analytical workflow for volatile ester profiling.
Toxicology & Safety Profile
From a toxicological and drug formulation standpoint, methyl 3-nonenoate is assigned to Cramer Class I[11]. This classification is reserved for molecules with simple chemical structures that undergo rapid, efficient, and predictable modes of metabolism (as detailed in Section 4)[11].
Because it is metabolized seamlessly into endogenous fatty acid pathways, it exhibits extremely low systemic toxicity. When evaluated under the Threshold of Toxicological Concern (TTC) framework—a standard utilized by the European Food Safety Authority (EFSA) and the World Health Organization (WHO)—methyl 3-nonenoate is recognized as safe for human exposure, with a highly conservative No-Observed-Effect-Level (NOEL) established at 3 mg/kg/day[11].
References
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[3] Methyl 3-nonenoate - The Ingredient Directory. The Fragrance Conservatory. Link
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[1] Showing Compound Methyl (xi)-3-nonenoate (FDB001081). FooDB. Link
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[2] Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist.Link
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[7] Linear and branched-chain aliphatic unsaturated... (WHO Food Additives Series 42). INCHEM. Link
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[8] Linear and branched-chain aliphatic unsaturated... (WHO Food Additives Series 42). INCHEM. Link
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[6] Characterization of Novel Varietal Floral Hop Aromas by Headspace Solid Phase Microextraction and Gas Chromatography–Mass Spectrometry/Olfactometry. Journal of Agricultural and Food Chemistry (ACS Publications). Link
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[5] Impact of Different Rootstocks on Antioxidant Properties and Volatile Profile of Honeydew Melons (Cucumis melo L.) during Postharvest Storage. MDPI. Link
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[4] Metabolomic Characterization and Bioinformatic Studies of Bioactive Compounds in Two Varieties of Psidium guajava L. Leaf by GC–MS Analysis. MDPI. Link
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[9] Comparative analysis of the aroma characteristics of three different cultivars of guavas under different storage conditions using HS-SPME-GC–MS and HS-GC-IMS. PMC (NIH). Link
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[10] GC-MS ANALYSIS OF PHYTOCHEMICAL FROM PSIDIUM GUAJAVA LINN LEAF EXTRACT AND THEIR INVITRO ANTIMICROBIAL ACTIVITIES. International Journal of Pharma and Bio Sciences. Link
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- 5. Impact of Different Rootstocks on Antioxidant Properties and Volatile Profile of Honeydew Melons (Cucumis melo L.) during Postharvest Storage [mdpi.com]
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